1-Ethyl-2-(sulfinylamino)benzene
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Overview
Description
1-Ethyl-2-(sulfinylamino)benzene is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23. The purity is usually 95%.
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Scientific Research Applications
Separation and Extraction Technologies
Ionic liquids and sulfonamide compounds have shown promise in the separation and extraction of aromatic hydrocarbons from alkanes. Studies demonstrate that certain ionic liquids can selectively remove benzene from its mixtures with hexane, suggesting potential applications in liquid extraction processes for the purification of industrial chemicals (Arce et al., 2007). Additionally, binary mixtures of ionic liquids have been explored for the extractive separation of benzene and cyclohexane, indicating a versatile method to enhance extraction performance (Salleh et al., 2019).
Catalysis and Chemical Synthesis
Sulfonamide compounds are significant in catalysis and chemical synthesis, offering pathways to various organic transformations. For instance, the synthesis and characterization of novel complexes with sulfonamide ligands reveal their application in oxidation reactions and as catalysts in organic synthesis, showing the versatility of sulfonamide-based compounds in facilitating complex reactions (Li et al., 2009; Hazra et al., 2016).
Environmental Applications
Research into the removal of volatile organic compounds (VOCs) from the air has explored the use of TiO2 nanoparticles and other catalysts, highlighting the role of sulfonamide and related compounds in environmental remediation efforts (Derakhshan-Nejad et al., 2020). This indicates the potential of such compounds in reducing environmental pollutants through photocatalytic degradation.
Pharmaceutical and Biomedical Research
While the request specifically excluded drug use and dosage information, it's worth noting that sulfonamide derivatives and similar aromatic compounds have been studied for their antibacterial, antifungal, and anticancer properties, underscoring the broad applicability of these molecules in the development of new therapeutic agents (Devi & Awasthi, 2020).
Mechanism of Action
Target of Action
Like many benzene derivatives, it may interact with various enzymes, receptors, or proteins within the body .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical processes, including the metabolism of xenobiotics by cytochrome p450 and chemical carcinogenesis .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Benzene and its derivatives can have various biological effects, depending on their specific chemical structures and the biological targets they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Ethyl-2-(sulfinylamino)benzene . For example, extreme temperatures or pH levels could potentially affect the stability of the compound, while the presence of other molecules could influence its binding to its targets.
Properties
IUPAC Name |
1-ethyl-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-2-7-5-3-4-6-8(7)9-11-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEANEWKJAWTRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=S=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.